molecular formula C12H26N6O3 B1339198 Lys-Arg CAS No. 29586-66-1

Lys-Arg

Cat. No. B1339198
CAS RN: 29586-66-1
M. Wt: 302.37 g/mol
InChI Key: NPBGTPKLVJEOBE-IUCAKERBSA-N
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Description

Lysine (Lys) and arginine (Arg) are fundamental amino acids with significant roles in various biological processes. Lysine is known for its involvement in protein synthesis and is essential for growth and tissue repair. Arginine, on the other hand, is crucial for the production of nitric oxide, a compound that relaxes blood vessels and supports the immune system. Both amino acids have been studied extensively due to their therapeutic potential and their importance in metabolic pathways .

Synthesis Analysis

The synthesis of peptides containing Lys and Arg has been a subject of interest in the field of biochemistry. For instance, the C-terminal octapeptide of pig oxyntomodulin, which includes this compound, has been synthesized and shown to inhibit pentagastrin-induced acid secretion, demonstrating the potential for therapeutic applications . Additionally, the synthesis of a lysine-based dendrimer with double arginine residues has been explored, revealing that the incorporation of Arg residues could enhance the transfection efficiency of lysine-based dendrimers .

Molecular Structure Analysis

The molecular structure of Lys and Arg is characterized by their side chains, which are longer and more complex than those of other amino acids. Arginine, in particular, has a guanidine group that can form multiple hydrogen bonds, contributing to its strong interaction with lipid membranes and other molecules . The structure of a lysine-based dendrimer with double arginine residues has been confirmed using NMR spectroscopy, highlighting the impact of Arg residues on the physical properties of the dendrimer .

Chemical Reactions Analysis

Lys and Arg are known to participate in various chemical reactions due to their reactive side chains. For example, arginyl-tRNA synthetase and lysyl-tRNA synthetase are enzymes that play a critical role in protein synthesis by attaching the respective amino acids to their corresponding tRNA molecules . The interaction of Lys and Arg with myosin has been shown to affect myosin solubility, which is of interest in the meat industry .

Physical and Chemical Properties Analysis

The physical and chemical properties of Lys and Arg are influenced by their molecular structure. Lysine and arginine side chains interact differently with lipid membranes, with Arg attracting more phosphate and water, leading to enhanced membrane perturbations . In osteoblast cultures, Lys and Arg have been shown to affect gene expression, nitric oxide production, and cell proliferation, suggesting their potential therapeutic effect on bone . The solubility and polarity of Lys and Arg have been manipulated by synthesizing linear and branched poly-lysine/arginine tags, which can enhance the solubility of poorly soluble compounds .

Scientific Research Applications

Myosin Solubility and Meat Industry Applications

  • Enhancing Myosin Solubility : Lysine (Lys) and arginine (Arg) have been found to increase the solubility of myosin, a type of motor protein found in muscle tissue. Both amino acids interact with myosin, affecting its hydrodynamic size, hydration capacity, and surface properties. This interaction leads to the inhibition of myosin aggregation, playing a significant role in increasing its solubility. These findings have practical implications for the meat industry (Li, Zheng, Xu, Zhu, & Zhou, 2018).

Biomedical Research and Diagnostics

  • Chemosensor for Lysine and Arginine : A study introduced an optical fluorescent probe based on the benzoxadiazole fluorophore. This probe exhibits high selectivity and sensitivity towards Lys and Arg over other common amino acids, useful for detecting amine groups in solid-phase peptide synthesis and visualizing Arg in living cells (Yang, Xie, Chen, Zhang, Li, Sun, 2021).

Meat Product Quality Improvement

  • Improving Meat Tenderness : Lys and Arg have shown effectiveness in enhancing the tenderness of chicken breast. These amino acids facilitate the degradation of troponin-T and promote actomyosin dissociation, resulting in a softer texture. This information can aid in developing industrial-scale methods for improving meat tenderness (Zhang, Zhang, Huang, Chen, Bao, Fang, & Zhou, 2020).

Food Processing and Stability

  • Stability of Soybean Oil-Myosin Emulsions : Research has shown that Lys and Arg can improve the physical stability of soybean oil-myosin emulsions. They alter the penetration and unfolding behaviors of interfacial myosin, resulting in better emulsifying properties (Li, Chen, Ning, Bao, Fang, & Zhou, 2020).

Pharmaceutical Research

Logic Gate Development in Sensor Technology

  • Colorimetric and Fluorescent Probe for Lys and Arg : A study developed a polydiacetylenes-based probe that can undergo colorimetric and fluorescent changes in the presence of Lys and Arg. This probe offers an innovative approach for the development of logic gates in sensor technology (Zhang, Wei, Chen, Chen, Chi, Wang, & Chen, 2018).

Antimicrobial Peptide Research

  • Improving Antimicrobial Peptides : Arg and Lys play crucial roles in the activity of antimicrobial peptides (AMPs). Modifying the length of their side chains can enhance the stability and activity of AMPs, suggesting a promising avenue for developing new antibiotics (Arias, Piga, Hyndman, & Vogel, 2018).

Corrosion Inhibition in Material Science

  • Corrosion Inhibition by Amino Acids : Lys and Arg have been identified as effective corrosion inhibitors for 316L stainless steel in NaCl solutions. Their ability to form protective films on metal surfaces can be enhanced by I− ions, offering potential applications in material science (Zhao, Yu, & Niu, 2021).

Mechanism of Action

Target of Action

Lys-Arg, also known as H-Lys-Arg-OH, is a dipeptide composed of the amino acids lysine and arginine. It has been shown to interact with various targets in the body. For instance, it has been found to interact with bacterial membranes, leading to their permeabilization . In another study, it was found that the this compound mutation improved the thermostability of Bacillus cereus neutral protease through increased residue interactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, in the case of bacterial membranes, this compound interacts with the membranes, leading to their permeabilization . This interaction is facilitated by the positive charges on the this compound peptide, which attract the negatively charged bacterial membranes .

Biochemical Pathways

This compound is involved in several biochemical pathways. For instance, it has been found to be involved in the transamination of amino acids . In addition, it has been suggested that this compound, along with other basic amino acids, plays a role in the regulation of cellular polyamine concentrations .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). One study found that a nanoparticle-encapsulated drug modified with this compound showed favorable long circulation and enhanced targeting property . .

Result of Action

The result of this compound’s action can vary depending on its target. For instance, when it interacts with bacterial membranes, it leads to their permeabilization, resulting in a decrease in bacterial viability . In another case, the this compound mutation was found to enhance the thermostability of Bacillus cereus neutral protease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of model membranes has been found to increase or reduce the partial aggregation of this compound . Moreover, the presence of Arg and Lys renders the peptides susceptible to degradation by proteases, such as trypsin, limiting their therapeutic use .

Future Directions

Research into therapeutic peptides like Lys-Arg is ongoing, with a focus on improving their activity and stability . Understanding the details of the mechanism of this compound action may inform rational design of new drugs and unveil important principles of translation regulation .

properties

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N6O3/c13-6-2-1-4-8(14)10(19)18-9(11(20)21)5-3-7-17-12(15)16/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBGTPKLVJEOBE-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567683
Record name L-Lysyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

29586-66-1
Record name L-Lysyl-L-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029586661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-LYSYL-L-ARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX25W9VLX3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lysylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the Lys-Arg motif in prohormone processing?

A1: The this compound motif serves as a recognition site for proprotein convertases (PCs), a family of enzymes responsible for cleaving precursor proteins into their mature, biologically active forms. [] In the regulated secretory pathway of neuroendocrine cells, PCs cleave prohormones at this compound sites, releasing active neuropeptides. [] This process is crucial for generating a diverse array of signaling molecules from a limited number of precursor proteins. [, , ]

Q2: Can you provide specific examples of proteins processed at this compound motifs?

A2: Certainly. Proinsulin, the precursor to insulin, undergoes cleavage at two this compound sites to yield mature insulin. [, ] Other notable examples include pro-opiomelanocortin (POMC), a precursor to hormones like adrenocorticotropic hormone (ACTH) and β-endorphin, and proglucagon, which gives rise to glucagon and glucagon-like peptides. [, ]

Q3: How specific are proprotein convertases in their recognition of this compound motifs?

A4: While PCs exhibit a preference for dibasic motifs, their specificity is not absolute. The amino acids flanking the this compound site, particularly at the P4 and P6 positions, significantly influence cleavage efficiency. [, ] For instance, a P4 Arg and a P6 Leu are highly favored by both PC1 and PC2, while a P6 Ile is preferred by PC2 over PC1. []

Q4: Can the activity of proprotein convertases be inhibited?

A5: Yes, PC activity can be modulated by various inhibitors, including synthetic peptides, peptidyl chloromethyl ketones, and modified α1-antitrypsins. [, , ] These inhibitors often mimic the substrate specificity of PCs, competing for binding at the active site. [, ] For example, the peptide Ac-Leu-Leu-Arg-Val-Lys-Arg-NH2 potently inhibits both PC1 and PC2. []

Q5: What is the significance of studying PC inhibitors?

A6: Given the crucial roles of PCs in processing proteins involved in various physiological and pathological processes, including hormone maturation, viral infectivity, and tumor progression, PC inhibitors hold potential as therapeutic agents. [, , ] By selectively targeting specific PC isoforms, researchers aim to develop treatments for a range of diseases. []

Q6: What is the molecular formula and weight of the this compound dipeptide?

A6: The molecular formula of this compound is C12H27N7O3. Its molecular weight is 317.4 g/mol.

Q7: Can computational methods be used to study this compound interactions?

A8: Absolutely. Molecular docking studies, for instance, can predict the binding affinity and interactions of this compound-containing peptides with PCs. [] These simulations provide valuable insights into the structural basis of substrate specificity and can guide the design of potent and selective PC inhibitors. [, ]

Q8: Are there other biological roles for this compound motifs besides prohormone processing?

A9: Yes, this compound sequences can be involved in other cellular processes. For example, the nuclear localization signal (NLS) of some proteins, which facilitates their transport into the nucleus, can contain this compound motifs. [] These motifs can interact with importin proteins, mediating nuclear import. []

Q9: How does research on this compound contribute to a broader understanding of biological systems?

A10: Investigating this compound motifs and their processing by PCs provides valuable insights into protein maturation, enzyme specificity, and cellular signaling pathways. [, ] This knowledge is essential for understanding diverse physiological processes and for developing therapeutic interventions targeting dysregulated proteolysis. [, ]

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